molecular formula C20H20O9 B1207388 Integrastatin A CAS No. 324518-10-7

Integrastatin A

Cat. No.: B1207388
CAS No.: 324518-10-7
M. Wt: 404.4 g/mol
InChI Key: LNYIJBSSELCSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Integrastatin A is an organic heterotetracyclic compound that is 6H-6,12-epoxydibenzo[b,f]oxocin-11(12H)-one substituted by hydroxy groups at positions 4, 7 and 8, a hydroxymethyl group position 1, methyl groups at positions 6 and 12 and methoxy groups at positions 3 and 9. It is isolated as a racemate from Unidentified fungi (New mexico) and has been shown to exhibit inhibitory activity against HIV-1 integrase. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is an aromatic ether, a bridged compound, a cyclic ether, a cyclic ketone, an organic heterotetracyclic compound, a polyphenol and a primary alcohol.

Scientific Research Applications

HIV-1 Integrase Inhibition

Integrastatin A has been identified as an inhibitor of the HIV-1 integrase strand transfer reaction, a crucial step in the HIV replication cycle. This was discovered through the study of novel aromatic natural products derived from fungal fermentations, which revealed the inhibitory activities of integrastatins on HIV-1 integrase with IC50 values of 1.1–2.5 μM (Singh et al., 2002).

Total Synthesis of Integrastatin B

While not directly about this compound, research on Integrastatin B, a closely related compound, demonstrates the potential for synthesizing these complex molecules. The total synthesis of Integrastatin B, a potent HIV-1 integrase inhibitor, was accomplished in a seven-step process, highlighting the feasibility of synthesizing these compounds for further study (More & Ramana, 2016).

Synthesis of Tetracyclic Cores

The synthesis of the tetracyclic cores of Integrastatins, which exhibit a broad spectrum of biological activities, has been achieved. This synthesis involved strategies like umpolung alkylation-lactonisation, demonstrating the intricate chemistry behind the production of these molecules (Jeong, Sperry, & Brimble, 2019).

Synthesis of Integrastatin Nucleus

Research has also been conducted on the synthesis of the Integrastatin nucleus using novel chemical reactions, which is significant for understanding the structural basis of its biological activity (Foot, Giblin, & Taylor, 2003).

Rapid Synthesis of Integrastatin Core

A rapid and convergent synthesis method for the Integrastatin core has been developed. This approach, relying on palladium(II)-catalyzed oxidative cyclization, demonstrates the potential for more efficient production of these compounds for research and therapeutic use (Tadross, Bugga, & Stoltz, 2011).

Properties

CAS No.

324518-10-7

Molecular Formula

C20H20O9

Molecular Weight

404.4 g/mol

IUPAC Name

6,11,12-trihydroxy-3-(hydroxymethyl)-5,13-dimethoxy-1,9-dimethyl-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaen-16-one

InChI

InChI=1S/C20H20O9/c1-19-12-8(7-21)5-10(26-3)15(23)17(12)28-20(2,29-19)13-9(18(19)25)6-11(27-4)14(22)16(13)24/h5-6,21-24H,7H2,1-4H3

InChI Key

LNYIJBSSELCSKA-UHFFFAOYSA-N

SMILES

CC12C3=C(C(=C(C=C3CO)OC)O)OC(O1)(C4=C(C(=C(C=C4C2=O)OC)O)O)C

Canonical SMILES

CC12C3=C(C(=C(C=C3CO)OC)O)OC(O1)(C4=C(C(=C(C=C4C2=O)OC)O)O)C

Synonyms

integrastatin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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